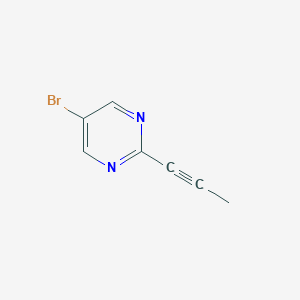

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine

Beschreibung

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a propargyl (prop-1-yn-1-yl) substituent at the 2-position and a bromine atom at the 5-position. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets. The propargyl group introduces alkyne functionality, which is valuable for further chemical modifications, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . The bromine atom at C5 serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), facilitating diversification into more complex structures .

Eigenschaften

Molekularformel |

C7H5BrN2 |

|---|---|

Molekulargewicht |

197.03 g/mol |

IUPAC-Name |

5-bromo-2-prop-1-ynylpyrimidine |

InChI |

InChI=1S/C7H5BrN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,1H3 |

InChI-Schlüssel |

RGBHVGZYMRANLU-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CC1=NC=C(C=N1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.

Alkylation Reaction: The 5-bromopyrimidine undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The prop-1-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or water.

Coupling Reactions: Reagents such as palladium catalysts and copper iodide are used in the presence of a base like triethylamine (TEA) in solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products include conjugated systems with extended π-electron systems, which are useful in materials science and organic electronics.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is primarily based on its ability to interact with biological macromolecules. The bromine atom and the prop-1-yn-1-yl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their functions. This interaction can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

This section compares 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Structural Analogues

The table below highlights key structural analogues and their differences:

Physicochemical Properties

- Solubility : Piperazine and piperidine derivatives (e.g., 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride) exhibit improved aqueous solubility due to ionizable amine groups .

- Molecular Weight : Propargyl derivatives (e.g., target compound) have lower molecular weights (~213 g/mol) compared to bulkier analogues like 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine (256.15 g/mol) .

- Thermal Stability : Nitrophenyl-substituted derivatives show higher melting points (>200°C) due to strong intermolecular interactions .

Crystallographic and Structural Insights

- Crystal Packing : Nitrophenylpyrazole derivatives form 1D chains via C–H···O/N interactions, stabilized by π-π stacking between aromatic rings (distance: 3.5–3.7 Å) .

- Software Use : SHELX programs (SHELXL, SHELXS) are widely employed for refining crystal structures of these compounds, achieving R-factors as low as 0.024 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.